molecular formula C13H10N4O B2972580 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine CAS No. 321998-82-7

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine

Cat. No.: B2972580
CAS No.: 321998-82-7
M. Wt: 238.25
InChI Key: DUEUESIXAVJTRZ-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is a heterocyclic compound with the molecular formula C13H10N4O. It is characterized by the presence of a pyrazole ring attached to a phenoxy group, which is further connected to a pyrimidine ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine typically involves the reaction of 4-(1H-pyrazol-3-yl)phenol with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-3-yl)pyridine
  • 4-(1H-Pyrazol-3-yl)phenol
  • 2-(4-(1H-Pyrazol-3-yl)phenoxy)quinoline

Comparison: 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is unique due to its specific combination of pyrazole, phenoxy, and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUESIXAVJTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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